molecular formula C10H10F3NO3 B1591434 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid CAS No. 605680-62-4

2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid

Cat. No. B1591434
CAS RN: 605680-62-4
M. Wt: 249.19 g/mol
InChI Key: ZUTDVFRJNNKHND-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid, also known as 2-methyl-2-trifluoromethylpyridine-2-carboxylic acid (2M2TCA), is an organic molecule that is used in a variety of scientific applications. It is a white powder that is soluble in water, alcohol, and most organic solvents. It has a melting point of 115-118 °C and a boiling point of 256 °C. It is a versatile molecule, and its properties make it suitable for a variety of scientific research applications. This article will discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations of 2M2TCA, as well as potential future directions.

properties

IUPAC Name

2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-9(2,8(15)16)17-7-4-3-6(5-14-7)10(11,12)13/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTDVFRJNNKHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582645
Record name 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

605680-62-4
Record name 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared following the procedure described in Reference Example 91, Step A with 1.5 extra equivalent of sodium hydride substituting lithium lactate with hydroxyisobutyric acid and 2-chloro-4-trifluoromethylpyridine 2-chloro-5-trifluoromethylpyridine. 1H NMR (500 MHz, CD3OD): δ 8.38 (br, 1H), 7.94 (dd, 1H), 6.93 (d, 1H), 1.69 (s, 6H).
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Synthesis routes and methods II

Procedure details

To a solution of potassium bis(trimethylsilyl)amide in tetrahydrofuran (0.91 M, 275 mL) at −70° C. under nitrogen and was added ethyl-2-hydroxyisobutyrate (36 mL, 34.7 g, 0.263 mol) over 12 min. After stirring for additional 10 min, 2-chloro-5-trifluormethylpyridine was added in one portion. The cooling bath was removed and the reaction was allowed to warm to room temperature overnight. Sodium hydroxide (105 mL, 5N) was added, and the reaction was refluxed overnight. The reaction mixture was partially concentrated on a rotary evaporator, diluted with water (150 mL), and extracted with hexane (2×150 L). The aqueous layer was separated and acidified with 2N HCl (350 mL, 0.7 mol), and the resulting suspension was cooled to 0° C. After aging for 20 min, the precipitate was collected by filtration, which was washed with water (4×150 mL) and air-dried to afford 38.0 g of a tan solid. (85.5%). Treatment with Darco KB and recrystallization in 3:1 heptane/isopropyl acetate provided the title compound as a white crystalline material. 1H NMR (500 MHz, CD3OD): δ 8.38 (br s, 1H), 7.93 (dd, 1H), 7.13 (d, 1H), 1.70 (s, 6H). LC-MS: m/e 250 (M+H)+ (2.6 min).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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